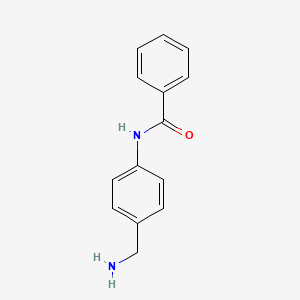![molecular formula C9H10BClO2 B7451394 5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)
5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL, commonly known as CDMBO, is a boron-containing compound that has gained significant attention in recent years due to its unique chemical and biological properties. CDMBO is a versatile compound that has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology.
Wirkmechanismus
The mechanism of action of CDMBO is not fully understood, but it is believed to involve the inhibition of serine hydrolases. Serine hydrolases are a family of enzymes that play important roles in various biological processes, including inflammation and cancer. CDMBO has been shown to inhibit the activity of several serine hydrolases, including fatty acid amide hydrolase (FAAH) and carboxylesterase 1 (CES1).
Biochemical and Physiological Effects:
CDMBO has been shown to have potent anti-cancer activity against a variety of cancer cell lines. It has also been shown to inhibit the activity of serine hydrolases, which are enzymes involved in various biological processes, including inflammation and cancer. In addition, CDMBO has been shown to have anti-inflammatory activity in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CDMBO is a versatile compound that has been used in various scientific research applications. Its synthesis is straightforward, and it can be easily scaled up for large-scale production. However, CDMBO is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on CDMBO. One area of research is the development of CDMBO-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the role of boron-containing compounds in biological systems. Finally, more research is needed to fully understand the mechanism of action of CDMBO and its potential side effects.
In conclusion, CDMBO is a boron-containing compound that has gained significant attention in recent years due to its unique chemical and biological properties. It has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. CDMBO has been shown to have potent anti-cancer activity against a variety of cancer cell lines and to inhibit the activity of serine hydrolases, which are enzymes involved in various biological processes. While more research is needed to fully understand the mechanism of action and potential side effects of CDMBO, it is a promising compound with many potential applications in the field of science.
Synthesemethoden
The synthesis of CDMBO involves the reaction of 3,3-dimethyl-1-bromoindan-2-one with boronic acid, followed by the addition of chloroacetyl chloride. The reaction is carried out in the presence of a palladium catalyst and a base. The final product is obtained by purification through column chromatography. The synthesis of CDMBO is a straightforward process that can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
CDMBO has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. CDMBO has also been used as a tool compound to study the role of boron-containing compounds in biological systems. It has been shown to inhibit the activity of serine hydrolases, which are enzymes involved in various biological processes, including inflammation and cancer.
Eigenschaften
IUPAC Name |
5-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO2/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNRAHSQMHTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=C(C=C2)Cl)C(O1)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)











![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)
